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Compound of Interest

2-Chloro-1,7-naphthyridin-8(7H)-
Compound Name:
one

cat. No.: B3030609

Disclaimer: Publicly available cross-reactivity data for the specific compound 2-Chloro-1,7-
naphthyridin-8(7H)-one is limited. Therefore, this guide provides a comparative analysis of
potent and highly selective 1,7-naphthyridine-based inhibitors, BAY-091 and BAY-297, as
representative examples of this scaffold's selectivity profile. These compounds serve as
valuable chemical probes for studying the lipid kinase PIP4K2A.[1][2]

Introduction

The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in
the development of kinase inhibitors. Understanding the cross-reactivity profile of compounds
based on this scaffold is crucial for assessing their therapeutic potential and off-target effects.
This guide summarizes the selectivity and potency of two prominent 1,7-naphthyridine-based

inhibitors, BAY-091 and BAY-297, against a broad panel of kinases.

In Vitro Potency against PIP4K2A

BAY-091 and BAY-297 are potent inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type
2 Alpha (PIP4K2A), a lipid kinase involved in phosphoinositide signaling.[1][3][4] Their inhibitory
activity was determined using biochemical assays with varying ATP concentrations.
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Compound Assay Format ATP Concentration  IC50 (nM)
BAY-091 ADP-Glo 10 uM 13

HTRF 10 uM 8.5

HTRF 2 mM 16.4

BAY-297 ADP-Glo 10 uM 13
ADP-Glo 250 pM 69

HTRF 10 uM 110

HTRF 2mM 769

Data sourced from J Med Chem. 2021;64(21):15883-15911[1]

Cross-Reactivity Profiling

To assess their selectivity, BAY-091 and BAY-297 were screened against a commercial panel of

373 kinases at a concentration of 1 uM.[1]

Number of Off-
. . Compound Target Kinases
Compound Kinase Panel Size . .
Concentration with >60%
Inhibition
BAY-091 373 1uM 0
BAY-297 373 1uM 0

Data sourced from J Med Chem. 2021;64(21):15883-15911[1]

The results demonstrate an exceptional kinase selectivity profile for both compounds, with no

significant inhibition of any of the 373 kinases tested.[1] This high selectivity underscores the

potential of the 1,7-naphthyridine scaffold for developing targeted kinase inhibitors.

Signaling Pathway
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BAY-091 and BAY-297 target PIP4K2A, an enzyme that catalyzes the conversion of
phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol-4,5-bisphosphate (P1(4,5)P2).
[3][4][5] PI1(4,5)P2 is a crucial precursor for second messengers in various signal transduction
pathways that regulate cell proliferation, survival, and motility.[3][5] Inhibition of PIP4K2A has
been explored as a potential therapeutic strategy in p53-deficient tumors.[1]

PIP4K2A Signaling Pathway
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Caption: The role of PIP4K2A in the phosphoinositide signaling pathway and its inhibition by
BAY-091/BAY-297.
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Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™)

The in vitro potency of the inhibitors was determined using the ADP-Glo™ Kinase Assay, a
luminescence-based assay that measures the amount of ADP produced during a kinase
reaction.[6]

Materials:

PIP4K2A enzyme

e Substrate (e.g., PI5P)

e ATP

o Test compounds (BAY-091, BAY-297)

o ADP-Glo™ Reagent

¢ Kinase Detection Reagent

o Assay buffer

o 384-well plates

Procedure:

Prepare serial dilutions of the test compounds.

e Add the kinase and test compound to the wells of a 384-well plate and incubate for a
predefined period (e.g., 15 minutes) at room temperature.

« Initiate the kinase reaction by adding the substrate and ATP.

» Allow the reaction to proceed for a set time (e.g., 2 hours).

» Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
Incubate for a specified time (e.g., 30-40 minutes).
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o Convert the generated ADP to ATP and measure the light output by adding the Kinase
Detection Reagent. Incubate for a specified time (e.g., 30-60 minutes).

e Measure the luminescence signal using a plate reader.

e Calculate IC50 values from the dose-response curves.
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Kinase Profiling Experimental Workflow
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Caption: A generalized workflow for a biochemical kinase assay used for cross-reactivity

profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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